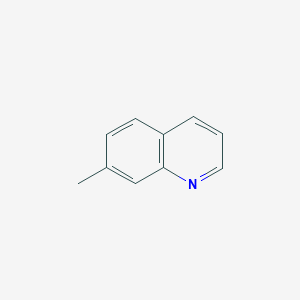

7-Methylquinoline

描述

7-Methylquinoline (C₁₀H₉N, molecular weight 143.19 g/mol, CAS 612-60-2) is a methyl-substituted derivative of quinoline, where the methyl group is attached at the 7-position of the heteroaromatic ring . It is a clear yellow liquid or oily substance with a density of 1.0609 g/cm³ at 20°C, insoluble in water (<1 mg/mL), and boils between 484.7–486.5°F (251–252.5°C) . Synthetically, it is commonly prepared via the Skraup reaction using m-toluidine and glycerol, often yielding a mixture of this compound (70%) and its structural isomer, 5-methylquinoline (30%) .

This compound serves as a precursor for bioactive molecules and coordination ligands. For example, nitration at the 8-position produces 7-methyl-8-nitroquinoline, a key intermediate for further functionalization . It also forms rhodium(I) complexes via C–H bond activation at the 4-position, which are structurally analogous to phenanthroline-based complexes . Notably, unlike quinoline and 4-methylquinoline, this compound lacks significant tumorigenic activity in murine models, likely due to differences in metabolic activation pathways .

准备方法

Synthetic Routes and Reaction Conditions: 7-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. For instance, the use of transition metal catalysts such as zinc triflate in the presence of microwave irradiation has been reported to yield high amounts of quinoline derivatives . Additionally, vacuum distillation can be employed to purify the compound .

化学反应分析

Types of Reactions: 7-Methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinoline or halogenated quinoline derivatives.

科学研究应用

Synthesis and Characterization

7-Methylquinoline can be synthesized through several methods, with the Skraup synthesis being one of the most notable. This method involves the reaction of m-toluidine with glycerol, resulting in a mixture of this compound and 5-methylquinoline. The subsequent nitration of this mixture can yield 7-methyl-8-nitroquinoline, which has been characterized using techniques such as NMR, IR, and GC-MS. The synthesis process typically yields a ratio of approximately 70% this compound to 30% 5-methylquinoline .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities. They have been studied for their potential anticancer effects due to their ability to intercalate DNA and inhibit topoisomerases. For instance, derivatives such as 7-methyl-8-nitroquinoline have shown promise in anti-inflammatory and anticancer applications .

Genotoxicity Studies

This compound has been subjected to various genotoxicity assessments. Studies conducted on Chinese Hamster Ovary cells have revealed chromosome aberrations, indicating potential mutagenic properties. However, further research is required to fully understand its genotoxic profile and implications for human health .

Applications in Drug Development

Quinoline derivatives are integral to the development of numerous pharmaceuticals. The structural versatility of this compound allows for modifications that can enhance biological activity. For example, its derivatives are being explored as potential treatments for diseases such as Alzheimer’s due to their neuroprotective properties .

Agrochemical Applications

In agriculture, quinoline derivatives are being investigated for their potential use as pesticides and herbicides. Their biological activity may enable them to act against various pests while minimizing environmental impact compared to traditional chemicals .

Material Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 7-methyl-8-nitroquinoline on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Genotoxic Effects

In a cytogenetic study involving exposure to this compound, significant chromosome aberrations were observed in treated cells compared to controls. This highlights the need for caution in its application and further investigation into its safety profile .

作用机制

The mechanism of action of 7-Methylquinoline involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .

相似化合物的比较

Structural Isomers: 5-Methylquinoline vs. 7-Methylquinoline

The positional isomerism of the methyl group significantly impacts physicochemical and reactivity profiles:

Key Findings :

- Nitration of this compound selectively yields 8-nitro derivatives, whereas 5-methylquinoline produces unresolved byproducts .

- The methyl group at the 7-position facilitates regioselective C–H activation in rhodium complexes, unlike the 5-isomer .

Halogenated Derivatives: 2-Chloro-7-methylquinoline

Introducing halogens alters electronic properties and biological activity:

- 2-Chloro-7-methylquinoline (C₁₀H₈ClN) exhibits a distorted planar structure due to steric and electronic effects of the chloro substituent. Key bond angles (e.g., C5–C6–C7 = 121.5°) differ from unsubstituted quinolines, influencing π-conjugation .

- Compared to this compound, halogenation enhances electrophilicity, making it a candidate for cross-coupling reactions in medicinal chemistry .

Mechanistic Insight :

- Quinoline’s hepatocarcinogenicity is linked to metabolic activation via 5,6-epoxide formation. The 7-methyl group sterically hinders this pathway, reducing genotoxicity .

Functionalized Derivatives: this compound-2-carbonitrile

Introducing electron-withdrawing groups (e.g., nitrile) modifies reactivity:

- This compound-2-carbonitrile is synthesized via N-oxide intermediate formation, followed by trimethylsilyl cyanide addition (74% yield) .

- The nitrile group enhances ligand properties for metal coordination, enabling applications in imaging agents and catalysis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Quinolines

生物活性

7-Methylquinoline is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of m-toluidine with glycerol. This method yields a mixture of this compound and 5-methylquinoline in a ratio of approximately 70:30 . The structural formula is represented as follows:

Antimicrobial Properties

Quinoline derivatives, including this compound, have been studied for their antimicrobial activities. They exhibit significant efficacy against various pathogens, including bacteria and fungi. For instance, quinoline compounds have demonstrated effectiveness in treating malaria and other infectious diseases due to their ability to inhibit the growth of Plasmodium species .

Antitumor Activity

Research indicates that this compound does not exhibit significant tumorigenic properties when bioassayed on Sencar mice, suggesting a lower risk of carcinogenicity compared to other methylquinolines such as 4-methylquinoline . This finding is crucial for its development as a safer alternative in anticancer therapies.

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Studies have shown that modifications of the quinoline structure can enhance these effects, making them candidates for developing anti-inflammatory drugs . The potential mechanisms include inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline compounds against SARS-CoV-2. Newer derivatives exhibited promising inhibitory profiles with effective concentrations (EC50) lower than that of chloroquine . While specific data on this compound's antiviral activity remains limited, its structural similarities to other active quinolines suggest potential efficacy in viral infections.

Study on Tumorigenicity

In a study assessing the tumorigenic potential of various methylquinolines, this compound was evaluated alongside 4-methylquinoline and quinoline itself. The results indicated that while 4-methylquinoline was a potent tumor initiator, this compound showed no significant tumorigenic activity in Sencar mice skin assays . This finding supports the hypothesis that certain structural modifications can reduce carcinogenic risks.

Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral properties of new quinoline derivatives revealed that some compounds exhibited strong inhibitory activity against SARS-CoV-2 with EC50 values as low as 1.5 μM. Although specific data on this compound was not reported, these findings underscore the potential for further research into its antiviral capabilities .

Comparative Summary of Biological Activities

| Activity | This compound | 4-Methylquinoline | Quinoline |

|---|---|---|---|

| Antimicrobial | Moderate | High | High |

| Antitumor | Low | High | Moderate |

| Anti-inflammatory | Potential | Moderate | Moderate |

| Antiviral | Unknown | Unknown | Moderate |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-methylquinoline, and how can reaction conditions be optimized for higher yields?

The Skraup reaction is the most common method for synthesizing this compound from m-toluidine and glycerol. Key steps include sulfuric acid-mediated cyclization at ~150°C, followed by nitration to produce derivatives like 7-methyl-8-nitroquinoline . Optimization involves controlling exothermicity during H₂SO₄ addition, maintaining pH >10 during purification, and steam distillation for isolation. Yield improvements (up to 70% for this compound) require precise stoichiometry and temperature control .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

- ¹H/¹³C NMR : Methyl group protons in this compound resonate at δ 2.55 ppm, distinct from 5-methylquinoline (δ 2.65 ppm) .

- GC-MS : Confirms purity and isomer ratios (e.g., 2:1 ratio of this compound to 5-methylquinoline in Skraup reactions) .

- Elemental analysis : Validates molecular composition (C₁₀H₉N for this compound) .

- IR spectroscopy : Detects functional groups (e.g., C-H stretching in aromatic rings at ~3000 cm⁻¹) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reagent sources (e.g., Aldrich-sourced m-toluidine) and purification steps (e.g., KBr pellet preparation for IR) .

- Report NMR parameters (e.g., Varian INOVA-500 spectrometer, CDCl₃ solvent) .

- Include safety notes (e.g., handling exothermic nitration reactions) and failure cases (e.g., unsuccessful isomer separation via column chromatography) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported minor by-products during nitration of this compound?

Conflicting reports on by-products (e.g., 5-nitro vs. 8-nitro isomers) arise from reaction conditions and starting material purity. To address this:

- Use HPLC with chiral columns to separate isomers.

- Conduct DFT calculations to predict regioselectivity of nitration based on electron density maps .

- Compare GC-MS retention times and fragmentation patterns with authentic standards .

Q. How can researchers design experiments to study the biological activity of this compound derivatives?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 7-methyl-8-nitroquinoline) and test against targets like acetylcholinesterase (for Alzheimer’s disease) .

- In vitro assays : Use IC₅₀/EC₅₀ values to quantify potency. Include positive controls (e.g., donepezil) and validate with triplicate experiments .

- Molecular docking : Predict binding modes using software like AutoDock Vina .

Q. What methodological challenges arise in isolating this compound from isomer mixtures, and how can they be mitigated?

Challenges include:

- Co-elution in chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) or use preparative HPLC .

- Crystallization difficulties : Screen solvents (e.g., ethanol/water mixtures) and employ seeding techniques.

- Spectral overlap : Use NOESY or DEPT-135 NMR to distinguish methyl environments .

Q. Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be analyzed and reported?

- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Compare with literature: this compound’s aromatic protons appear at δ 8.85 (d, 1H) and 7.35 (m, 2H) in CDCl₃ .

- Disclose solvent effects (e.g., DMSO vs. CDCl₃) and instrument calibration in supplementary data .

Q. What are best practices for presenting synthetic and analytical data in publications?

- Tables : Include yields, melting points, and spectral data (e.g., ¹H NMR δ values) .

- Figures : Highlight reaction schemes (e.g., Skraup synthesis) and chromatograms (e.g., GC-MS TIC scans) .

- Supplementary materials : Provide raw NMR/FIR spectra and crystallographic data (if available) .

Q. Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when studying bioactive quinoline derivatives?

- Declare conflicts of interest (e.g., funding from pharmaceutical companies) .

- Adhere to OECD guidelines for in vivo studies, including IACUC approvals .

- Share data via repositories like PubChem or Zenodo to enhance transparency .

Q. What steps mitigate risks in handling reactive intermediates during this compound synthesis?

属性

IUPAC Name |

7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYVCOSVYOSHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025657 | |

| Record name | 7-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

484.7 to 486.5 °F at 760 mmHg (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

230 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-60-2 | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOW995K43C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

95 to 100 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。